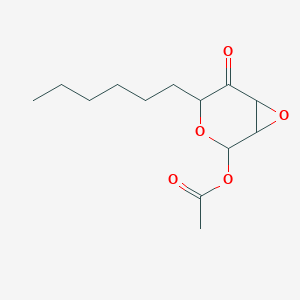
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include aldehydes or acids derived from the methoxy groups.
Scientific Research Applications
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and plasticizers.
Mechanism of Action
The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but with an ethanol group instead of a trimethoxybenzene core.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Contains a dinitrophenyl group but differs in its sugar moiety.
1,2-Bis(2,4-dinitrophenoxy)ethane: Features two dinitrophenoxy groups attached to an ethane backbone.
Uniqueness
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .
Properties
CAS No. |
62995-16-8 |
|---|---|
Molecular Formula |
C15H14N2O8 |
Molecular Weight |
350.28 g/mol |
IUPAC Name |
5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3 |
InChI Key |
RRLMOEGLHMZMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)






![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)



![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)


